C.I. Acid Violet 48 is classified as an organic compound, specifically an anthraquinone derivative. It is produced synthetically and does not occur naturally in the environment. The dye is primarily used as a colorant in textile applications and has been studied for its potential in biological staining and analytical chemistry .
The synthesis of C.I. Acid Violet 48 involves several key steps:
In industrial production, these reactions are carried out under controlled conditions to optimize yield and purity, involving precise control over temperature, pH, and reaction time.
C.I. Acid Violet 48 has a complex molecular structure characterized by:
InChI=1S/C37H40N2O9S2.2Na/c1-19-15-20(2)35(50(45,46)47)21(3)32(19)39-25-17-27(31(38)30-29(25)33(40)23-11-9-10-12-24(23)34(30)41)48-26-14-13-22(16-28(26)49(42,43)44)37(7,8)18-36(4,5)6;;/h9-17,39H,18,38H2,1-8H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2
CC1=CC(=C(C(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)OC5=C(C=C(C=C5)C(C)(C)CC(C)(C)C)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C.[Na+].[Na+]
.
This structure allows for strong interactions with textile fibers and biological materials.
C.I. Acid Violet 48 participates in several significant chemical reactions:
The reactions typically require controlled conditions:
The mechanism of action for C.I. Acid Violet 48 primarily involves:
Additionally, the dye can induce oxidative stress in cells when exposed to light due to the generation of reactive oxygen species during photochemical reactions.
The physical and chemical properties of C.I. Acid Violet 48 include:
Property | Value |
---|---|
Appearance | Dark reddish-brown powder |
Solubility | Soluble in water (8 g/L at 20 °C) |
Melting Point | Decomposes above 100 °C |
Maximum Absorption Wavelength | λ Max = 592 nm (water solution) |
LogP | 4.67 |
These properties indicate its utility as a dye while also highlighting potential environmental impacts due to its solubility and stability .
C.I. Acid Violet 48 has diverse applications across multiple fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: